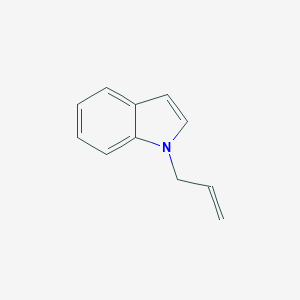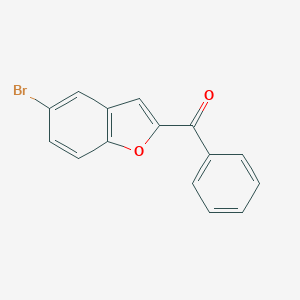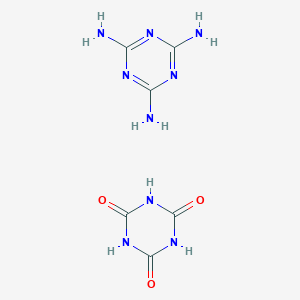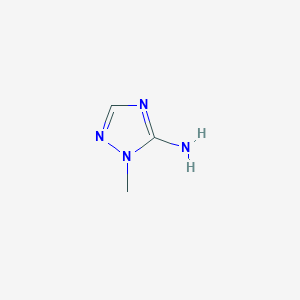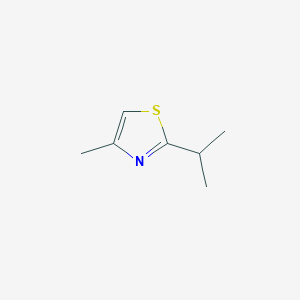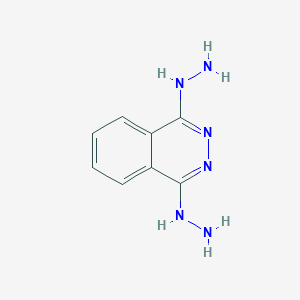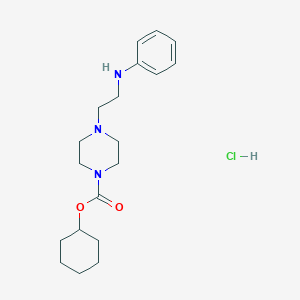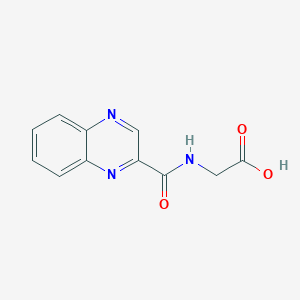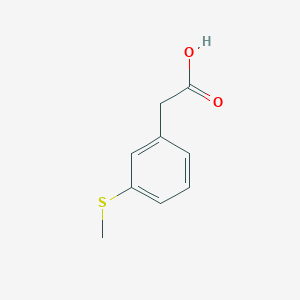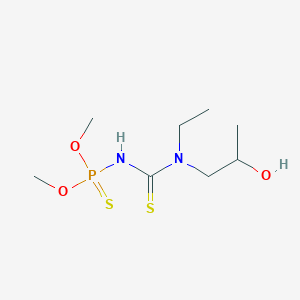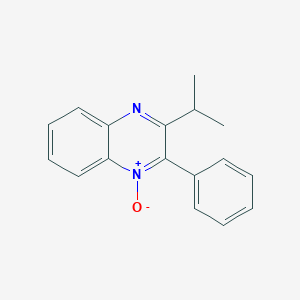
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium is a quinoxaline derivative that has been widely studied for its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium is not fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors. Studies have shown that this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial activity against various bacteria and fungi. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new antitumor and antimicrobial agents. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a tool compound in biochemistry and pharmacology.
Métodos De Síntesis
The synthesis of 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium involves the reaction of 2-phenylquinoxaline with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The product is then purified by column chromatography to obtain 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium in a pure form.
Aplicaciones Científicas De Investigación
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor and antimicrobial agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry and pharmacology, 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has been used as a tool compound to study the mechanism of action of various enzymes and receptors.
Propiedades
Número CAS |
16007-79-7 |
|---|---|
Nombre del producto |
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium |
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1-oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium |
InChI |
InChI=1S/C17H16N2O/c1-12(2)16-17(13-8-4-3-5-9-13)19(20)15-11-7-6-10-14(15)18-16/h3-12H,1-2H3 |
Clave InChI |
DMCWWSKTHGVRLU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Sinónimos |
2-Isopropyl-3-phenylquinoxaline 4-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



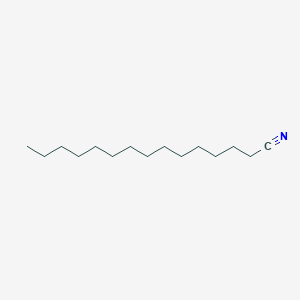
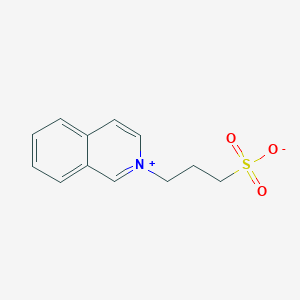
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
